(3Z,5R,6Z,8S,9Z,13S,14R)-5,8-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one
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Overview
Description
(3Z,5R,6Z,8S,9Z,13S,14R)-5,8-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one is an antiadipogenic antibiotic with the molecular formula C₁₇H₂₆O₄. It is produced by the bacterium Streptomyces cinerochromogenes . This compound is known for its ability to inhibit adipocyte differentiation, making it a subject of interest in the field of anti-obesity drug discovery .
Preparation Methods
(3Z,5R,6Z,8S,9Z,13S,14R)-5,8-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one is typically isolated from the fermentation broth of Streptomyces cinerochromogenes. The fermentation process involves culturing the bacterium in a suitable medium under controlled conditions. After fermentation, the compound is extracted using organic solvents such as ethyl acetate . The extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
(3Z,5R,6Z,8S,9Z,13S,14R)-5,8-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include derivatives such as 2,3-dihydrocineromycin B and 5,6-dihydrocineromycin B .
Scientific Research Applications
(3Z,5R,6Z,8S,9Z,13S,14R)-5,8-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of macrolides.
Biology: It is used to study the differentiation of adipocytes and the regulation of adipogenesis.
Industry: It is used in the production of bioactive secondary metabolites.
Mechanism of Action
(3Z,5R,6Z,8S,9Z,13S,14R)-5,8-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one exerts its effects by inhibiting the differentiation of preadipocytes into adipocytes. It achieves this by upregulating the expression of Krüppel-like factors 2 and 3, which are negative regulators of adipocyte differentiation . This leads to a decrease in the expression of peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha, which are master regulators of adipocyte differentiation .
Comparison with Similar Compounds
(3Z,5R,6Z,8S,9Z,13S,14R)-5,8-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one is similar to other macrolides such as erythromycin and azithromycin. it is unique in its ability to inhibit adipocyte differentiation. Other similar compounds include 2,3-dihydrocineromycin B and 5,6-dihydrocineromycin B, which are derivatives of this compound .
Properties
CAS No. |
11033-23-1 |
---|---|
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3Z,5R,6Z,8S,9Z,13S,14R)-5,8-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one |
InChI |
InChI=1S/C17H26O4/c1-12-6-5-7-13(2)15(18)8-10-17(4,20)11-9-16(19)21-14(12)3/h7-12,14-15,18,20H,5-6H2,1-4H3/b10-8-,11-9-,13-7-/t12-,14+,15-,17+/m0/s1 |
InChI Key |
RLNOIXQIRICASI-HTNMZXOESA-N |
Isomeric SMILES |
C[C@H]1CC/C=C(\[C@H](/C=C\[C@@](/C=C\C(=O)O[C@@H]1C)(C)O)O)/C |
SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)O)C |
Canonical SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)O)C |
Synonyms |
(3Z,5R,6Z,8S,9Z,13S,14R)-5,8-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one cineromycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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